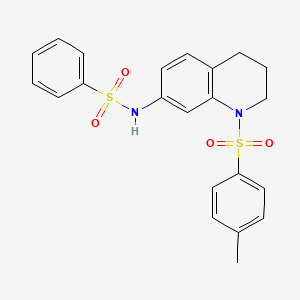

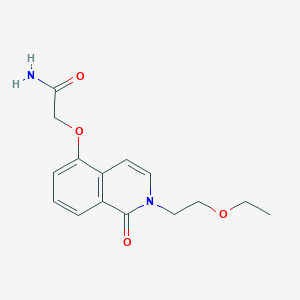

![molecular formula C20H14ClN3O2 B2394498 N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide CAS No. 941923-24-6](/img/structure/B2394498.png)

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide” is a chemical compound that belongs to the class of pyrido[1,2-a]pyrimidin-3-yl derivatives . These compounds are known for their wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar pyrido[1,2-a]pyrimidin-3-yl derivatives can be synthesized from 5-acetyl-4-aminopyrimidines . The process involves heating under reflux with MeONa in BuOH, where 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[1,2-a]pyrimidin-3-yl derivatives .

科学的研究の応用

Angiogenesis Inhibition for Tumor Growth Control

A significant application of compounds related to "N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide" includes their role as potent inhibitors of angiogenesis, crucial for tumor growth control. The compounds exhibit high selectivity and potency toward human vascular endothelial growth factor receptor 2 (VEGFR2), a key enzyme in angiogenesis. This inhibition effectively suppresses tumor growth by targeting the tumor vasculature, as demonstrated in rodent tumor models and angiogenesis chamber models. This application offers a promising approach for the treatment of solid tumors where angiogenesis plays a pivotal role (Bold et al., 2016).

Anticancer Evaluation

Another area of application involves the synthesis and evaluation of certain derivatives for their anticancer properties. By undergoing a series of chemical transformations, these compounds have been assessed for their in vitro anticancer efficacy against various cancer cell lines. The study highlights the potential of these compounds in contributing to the development of new anticancer therapies, offering a foundation for further research into their application in cancer treatment (Salahuddin et al., 2014).

Coordination Polymer and Photochromism

Coordination polymers based on naphthalene diimide derivatives showcase intriguing photochromic and solvatochromic properties, attributed to their high photochemical and redox activities. These properties make them suitable for applications in materials science, where their reversible photochromic behavior can be harnessed for the development of novel photo-responsive materials. Such materials have potential uses in sensors, switches, and other applications requiring controlled responses to light or solvent exposure (Jian‐Jun Liu et al., 2020).

CDK2 Inhibition for Anti-Proliferative Activity

Research into pyridine, pyrazolopyridine, and furopyridine derivatives substituted with naphthyl and thienyl moieties has demonstrated their efficacy as CDK2 enzyme inhibitors. These compounds exhibit significant anti-proliferative activity against various human cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment. This application is particularly relevant for the development of targeted therapies aiming to inhibit cell cycle progression in cancer cells, thereby preventing tumor growth and proliferation (A. Abdel-Rahman et al., 2021).

特性

IUPAC Name |

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O2/c1-12-18(20(26)24-11-14(21)9-10-17(24)22-12)23-19(25)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYGZNMPEQWWLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime](/img/structure/B2394420.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2394421.png)

![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-fluorobenzene](/img/structure/B2394424.png)

![Methyl 2-[(4-methoxy-4-oxobutanoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2394426.png)

![methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2394427.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2394431.png)

![2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2394433.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2394437.png)

![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate](/img/structure/B2394439.png)